2-Bromo-1-(2,5-difluoro-4-methoxyphenyl)ethanone

Catalog No.
S13652302
CAS No.
M.F
C9H7BrF2O2
M. Wt
265.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(2,5-difluoro-4-methoxyphenyl)ethanone

Product Name

2-Bromo-1-(2,5-difluoro-4-methoxyphenyl)ethanone

IUPAC Name

2-bromo-1-(2,5-difluoro-4-methoxyphenyl)ethanone

Molecular Formula

C9H7BrF2O2

Molecular Weight

265.05 g/mol

InChI

InChI=1S/C9H7BrF2O2/c1-14-9-3-6(11)5(2-7(9)12)8(13)4-10/h2-3H,4H2,1H3

InChI Key

WHDSGKPISWHUCX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)F)C(=O)CBr)F

2-Bromo-1-(2,5-difluoro-4-methoxyphenyl)ethanone is an organic compound characterized by its unique molecular structure, which includes a bromine atom, two fluorine atoms, and a methoxy group attached to a phenyl ring. Its molecular formula is C9H8BrF2OC_9H_8BrF_2O, and it has a molecular weight of approximately 247.06 g/mol. The presence of halogen atoms and the methoxy group significantly influences its chemical properties, making it a compound of interest in various scientific fields, particularly in medicinal chemistry and organic synthesis.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
  • Reduction Reactions: The ethanone group can be reduced to form corresponding alcohols or other functional groups.
  • Oxidation Reactions: The methoxy group may be oxidized to produce aldehydes or carboxylic acids.

These reactions are crucial for modifying the compound for diverse applications in research and industry.

Research indicates that 2-Bromo-1-(2,5-difluoro-4-methoxyphenyl)ethanone exhibits significant biological activities. It has been studied for its antimicrobial and anticancer properties, positioning it as a candidate for further exploration in drug development. The halogen and methoxy groups enhance its reactivity and biological interactions, potentially leading to inhibition or activation of specific biochemical pathways that contribute to its observed effects .

The synthesis of 2-Bromo-1-(2,5-difluoro-4-methoxyphenyl)ethanone typically involves several steps:

  • Bromination: The starting material undergoes bromination using bromine or N-bromosuccinimide in a suitable solvent.
  • Fluorination: Fluorination may be conducted using reagents like Selectfluor to introduce fluorine atoms at designated positions on the phenyl ring.
  • Methoxy Group Introduction: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.

Industrial methods may utilize continuous flow reactors for enhanced efficiency on a larger scale.

The compound has several applications across different fields:

  • Medicinal Chemistry: Due to its biological activity, it is being explored as a potential drug candidate for treating various diseases.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic compounds.
  • Material Science: Its unique properties make it suitable for developing new materials with specific functionalities.

Studies on the interactions of 2-Bromo-1-(2,5-difluoro-4-methoxyphenyl)ethanone reveal that its fluorine atoms enhance its reactivity. The compound can form stable complexes with biological molecules, potentially inhibiting specific enzymes or receptors. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 2-Bromo-1-(2,5-difluoro-4-methoxyphenyl)ethanone. Here are notable examples:

Compound NameCAS NumberSimilarity Index
2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethanone1065076-50-70.93
2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone157014-35-20.91
2-Bromo-2',6'-difluoro-4'-hydroxyacetophenone1379309-76-80.91
2-Bromo-1-(2-fluoro-3-methoxyphenyl)ethanone1427363-68-50.89

Uniqueness: The presence of both bromine and fluorine atoms along with the methoxy group distinguishes this compound from others in its class. This unique substitution pattern enhances its reactivity and biological activity compared to structurally similar compounds .

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Exact Mass

263.95975 g/mol

Monoisotopic Mass

263.95975 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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